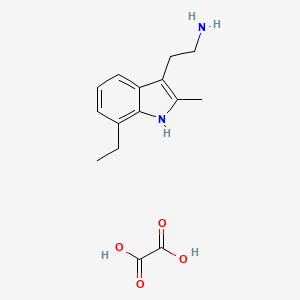

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate

Vue d'ensemble

Description

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate is a chemical compound with the molecular formula C13H18N2.C2H2O4. It is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their various biological activities and are widely used in medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate typically involves the reaction of indole derivatives with appropriate alkylating agents. One common method includes the reaction of 7-ethyl-2-methylindole with ethylamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified using crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Alkylation and Substitution Reactions

The ethyl and methyl substituents on the indole ring (positions 2 and 7) direct electrophilic substitution. Key reactions include:

a. C3 Ethylamine Side-Chain Reactivity

The ethylamine group at position 3 participates in nucleophilic reactions:

-

Acylation : Reacts with acetyl chloride or anhydrides in DMF/K₂CO₃ to form N-acetyl derivatives (yield: 75–85%) .

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives (confirmed via NMR at δ 8.3–8.5 ppm) .

b. Indole Ring Substitution

-

Electrophilic Aromatic Substitution : Bromination at position 5 occurs using NBS/AgNO₃ in CCl₄ (yield: 38–63%) .

-

Nitration : Limited reactivity due to electron-donating ethyl and methyl groups; requires HNO₃/H₂SO₄ under heated conditions .

Table 1: Redox Pathways and Products

Salt Formation and Acid-Base Reactions

The oxalate counterion influences solubility and stability:

-

Proton Exchange : Reacts with HCl to form 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine hydrochloride (melting point: 215–220°C) .

-

Stability : Degrades above 200°C, releasing CO₂ (TGA analysis shows 18% mass loss at 220°C) .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

-

Suzuki Coupling : With 4-formylphenylboronic acid, forms 4-(3-(2-aminoethyl)-7-ethyl-2-methylindol-1-yl)benzaldehyde (yield: 58%, NMR: δ 10.1 ppm for aldehyde) .

-

Buchwald-Hartwig Amination : Reacts with aryl halides (e.g., 2-bromopyridine) to install aryl amino groups at position 1 .

Mechanistic Insights

Applications De Recherche Scientifique

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

1H-Indole-3-ethanamine, 5-methoxy-N,N-dimethyl-: Known for its psychoactive properties.

1H-Indole-3-ethanamine, N-methyl-: Used in research for its potential therapeutic effects.

Uniqueness

2-(7-Ethyl-2-methyl-1H-indol-3-yl)ethanamine oxalate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ethyl and methyl substitutions on the indole ring differentiate it from other indole derivatives, leading to unique interactions with biological targets and distinct chemical properties .

Activité Biologique

2-(7-Ethyl-2-methyl-1H-indol-3-YL)ethanamine oxalate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound is characterized by an indole structure, which is known for its diverse biological activities, including neuropharmacological effects. The oxalate salt form may influence its solubility and bioavailability, impacting its pharmacokinetic properties.

Oxalate Interaction

The oxalate component of this compound may also play a role in biological interactions. Oxalates are known to form complexes with calcium and can influence kidney stone formation. Studies have shown that dietary oxalates can induce urinary nanocrystals, suggesting a mechanism by which oxalate-containing compounds might affect renal health .

While direct studies on the mechanisms of action for this compound are scarce, we can infer potential pathways based on related compounds:

- Serotonergic Modulation : By acting on serotonin receptors, the compound may influence mood regulation and cognitive functions.

- Calcium Oxalate Interaction : The presence of oxalate may suggest interactions with calcium metabolism, potentially impacting conditions like hyperoxaluria and kidney stone formation.

Case Studies and Research Findings

Several studies have investigated the broader implications of oxalates in biological systems:

- Vitamin E and Oxalate Interaction : A study demonstrated that vitamin E could prevent hyperoxaluria-induced calcium oxalate crystal deposition in renal tubules by mitigating oxidative stress . This highlights the importance of oxidative balance in conditions involving oxalates.

- Oxalobacter formigenes : Research into intestinal bacteria such as Oxalobacter formigenes indicates that certain gut flora can degrade oxalates, suggesting a potential therapeutic avenue for managing oxalate levels in the body .

Data Table: Comparative Biological Activities

Propriétés

IUPAC Name |

2-(7-ethyl-2-methyl-1H-indol-3-yl)ethanamine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2.C2H2O4/c1-3-10-5-4-6-12-11(7-8-14)9(2)15-13(10)12;3-1(4)2(5)6/h4-6,15H,3,7-8,14H2,1-2H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSLPXQBFNPFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(N2)C)CCN.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.